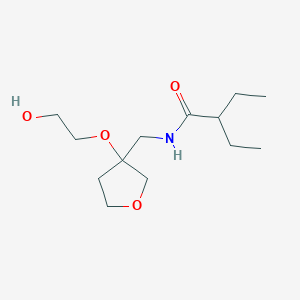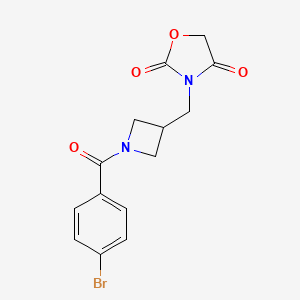
2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-2-propan-2-ylbutanoic acid hydrochloride, commonly known as Leucine hydrochloride, is a non-essential amino acid that is crucial for protein synthesis in the human body. It is one of the three branched-chain amino acids (BCAAs) along with isoleucine and valine. Leucine is found in high concentrations in dietary sources such as meat, dairy, and legumes. The synthesis of leucine hydrochloride is an essential process in the production of supplements and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Characterization
- 2-Amino-3-hydroxyhex-4-ynoic acid, derived from Tricholomopsis rutilans, showcases the significance of amino acids in natural product chemistry, highlighting its potential in various synthesis and characterization studies. The research around its threo- and erythro-forms, involving methods like TLC, IR, NMR spectra, and catalytic hydrogenation, underscores the complexity and applicability of amino acid derivatives in organic chemistry (Niimura & Hatanaka, 1974).
Fluorescence Derivatisation
- The development of strongly fluorescent amino acid derivatives through coupling with 3-(Naphthalen-1-ylamino)propanoic acid suggests innovative applications in biological assays. The fluorescence derivatisation of amino acids opens avenues for their use in biochemical and medical research, providing tools for probing biological systems (Frade et al., 2007).
Optical Resolution and Polymorphism
- The optical resolution and study of polymorphism in amino acid hydrochloride salts, such as the work on (2RS,3SR)-2-Amino-3-chlorobutanoic acid hydrochloride, present a foundation for enantiomerically pure compounds. Such studies are crucial for the development of pharmaceuticals and chiral substances, demonstrating the role of amino acid derivatives in enhancing drug design and synthesis techniques (Shiraiwa et al., 1997).
Molecular Docking and Structural Studies
- Investigations into the structural and electronic properties of amino acid derivatives, as well as their interactions with biological targets through molecular docking studies, highlight their potential in drug discovery and design. The research on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, for example, provides insights into the conformational behaviors of these compounds in different environments, aiding in the rational design of more effective therapeutic agents (Nitek et al., 2020).
Corrosion Inhibition
- The application of amino acid derivatives in corrosion inhibition, particularly for stainless steel in acidic environments, showcases their utility beyond biological systems. Studies on the adsorption of L-Tryptophan-derived Schiff bases and their effectiveness in preventing corrosion underscore the versatility of amino acid derivatives in industrial applications, offering new perspectives on material protection and maintenance (Vikneshvaran & Velmathi, 2017).
Propriétés
IUPAC Name |
2-amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)8(9,6(3)4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOUFWAGRAPVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)



![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)



![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)
